N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Description
Synthesis Analysis
The synthesis of complex molecules often involves multicomponent reactions under mild conditions. For example, a study by Pekparlak et al. (2018) demonstrates a multicomponent reaction involving ethyl 3-aminocrotonate and phenyl isothiocyanates to synthesize 6-thioxo-1,6-dihydropyrimidine-5-carboxylate, highlighting the intricacies of synthesizing molecules with multiple functional groups (Pekparlak et al., 2018).
Molecular Structure Analysis
The molecular structure of complex compounds is often elucidated using X-ray diffraction crystallography, FT-IR, and NMR spectroscopy. The study by Pekparlak et al. (2018) used these methods to determine the crystal structure and spectroscopic characterization of their synthesized molecule, providing a detailed analysis of molecular geometry, vibrational frequencies, and chemical shifts (Pekparlak et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving complex molecules can lead to a variety of products depending on the reagents and conditions used. For instance, reactions of (aryl)(chloro)methyl p-tolyl sulfoxides with tetrasulfur tetranitride (S4N4) produce 3,5-diaryl-1,2,4,6-thiatriazine 1-oxides, showcasing the diverse outcomes of chemical reactions involving sulfoxides and highlighting the role of specific functional groups in determining reaction pathways (Kong et al., 2000).
Physical Properties Analysis
The physical properties of complex molecules, such as solubility, melting point, and crystallinity, are crucial for their practical application. While specific studies on the physical properties of the mentioned compound are not available, research on similar compounds provides valuable insights. For example, the study of poly(oxyethylene) derivatives by Lee et al. (2001) reveals how the introduction of polar sulfone groups can influence the liquid crystalline properties of polymers, hinting at the significance of specific functional groups in determining physical properties (Lee et al., 2001).
Chemical Properties Analysis
The chemical properties of complex molecules, including reactivity, stability, and functional group behavior, are pivotal for their utilization in various applications. Insights into the chemical properties can be derived from studies like that of Crich and Smith (2000), which discuss the activation of thioglycosides for glycosylation reactions, demonstrating the nuanced behavior of chemical groups under specific conditions (Crich & Smith, 2000).
properties
IUPAC Name |
N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O3S2/c1-14-7-8-16(11-15(14)2)24(29(3,26)27)12-20(25)23-9-10-28-13-17-18(21)5-4-6-19(17)22/h4-8,11H,9-10,12-13H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXMTTRBNVOGIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NCCSCC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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